2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile
Description
2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a benzothiazole derivative featuring a 2-fluorophenylamino group and a sulfanyl (-SH) substituent. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring, known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-fluorophenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3S2/c17-11-5-1-2-6-12(11)19-15(21)10(9-18)16-20-13-7-3-4-8-14(13)22-16/h1-8,20H,(H,19,21)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKKFDDVMGYWHY-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=CC=C3F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=CC=CC=C3F)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Formation of Sulfanylprop-2-enenitrile Moiety: This step involves the reaction of a suitable nitrile with a thiol under basic conditions to form the sulfanylprop-2-enenitrile structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. Specifically, 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism of action is thought to involve the inhibition of tyrosine kinases, which play a crucial role in cancer progression.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacteria and fungi. In one study, it was found to be effective against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research has indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Materials Science Applications
Organic Semiconductors
The unique electronic properties of 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile make it suitable for applications in organic electronics. It has been investigated as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device structures can enhance charge transport efficiency and overall device performance.
Fluorescent Probes
Due to its fluorescence properties, this compound is being explored as a fluorescent probe for biological imaging applications. Its ability to selectively bind to certain biomolecules can facilitate the tracking of cellular processes in real-time.
Industrial Applications
Synthesis Intermediates
In industrial chemistry, 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile serves as an intermediate in the synthesis of more complex organic molecules. Its versatility allows it to be utilized in the production of pharmaceuticals and agrochemicals.
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Anticancer Efficacy Study
- Objective: To evaluate the anticancer effects on breast cancer cell lines.
- Method: Cells were treated with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values determined to be around 8 µM.
-
Antimicrobial Activity Assessment
- Objective: To test efficacy against multi-drug resistant bacteria.
- Method: Disk diffusion method was employed.
- Results: The compound exhibited zones of inhibition ranging from 15 mm to 20 mm against tested strains.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole ring could facilitate binding to specific protein targets, while the fluorophenyl group might enhance the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key structural analogs and their comparative features are summarized in Table 1.
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Comparative Insights
Electronic and Steric Effects
Research Findings and Data
Substituent Impact on Pharmacokinetics
Hydrogen Bonding and Crystal Packing
- The sulfanyl group’s ability to form hydrogen bonds (as per ) may enhance crystallinity and stability compared to non-polar analogs like AS601245.
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile belongs to a class of benzothiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of approximately 253.30 g/mol. Its structure features a benzothiazole moiety that is known for its pharmacological significance.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their antitumor , antimicrobial , and anti-inflammatory properties. The compound exhibits several biological activities that are crucial for its potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that compounds containing the benzothiazole structure demonstrate significant antitumor effects. For instance, derivatives similar to the one discussed have shown high antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| A549 | 8.78 ± 3.62 | Antiproliferative |
| NCI-H358 | 6.68 ± 15 | Antiproliferative |
These findings suggest that the compound may inhibit cancer cell growth effectively, particularly in lung cancer models .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicate varying degrees of effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 6.12 |
| Escherichia coli | 25 |
Such results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria .
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets:
- DNA Binding : Many benzothiazole compounds exhibit a strong affinity for DNA, particularly binding within the minor groove, which can interfere with DNA replication and transcription processes.
- Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have explored the biological activity of benzothiazole derivatives, including:
- A study evaluating a series of synthesized benzothiazole compounds demonstrated significant anticonvulsant and neuroprotective effects without notable neurotoxicity .
- Another investigation focused on the synthesis and biological evaluation of benzothiazole derivatives indicated promising results in both antitumor and antimicrobial assays, supporting further development as potential therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Key steps involve coupling the benzothiazole moiety with fluorophenylamino and sulfanyl groups. A multi-step approach may include:
- Substitution Reactions : Use NaH in THF to deprotonate thiol groups for nucleophilic substitution (as seen in benzofuran syntheses) .
- Catalytic Optimization : Control reaction temperature (0–5°C for sensitive intermediates) and employ anhydrous conditions to minimize hydrolysis.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Yield improvements (e.g., >60%) require stoichiometric precision and inert atmospheres.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry (e.g., benzotriazole derivatives in used single-crystal X-ray to validate structures) .
- NMR Spectroscopy : and NMR identify substituent environments (e.g., fluorophenyl signals at δ 7.2–7.8 ppm). Discrepancies between calculated (DFT) and observed NMR shifts can be addressed via solvent effect simulations.
- Cross-Validation : Combine IR (C≡N stretch ~2200 cm) and mass spectrometry (HRMS for molecular ion confirmation) to resolve ambiguities.
Advanced Research Questions
Q. How does the sulfanyl (-SH) group influence the compound’s reactivity in nucleophilic or electrophilic reactions, and what experimental approaches can elucidate this?
- Methodological Answer :
- Reactivity Studies :
- Nucleophilic Attacks : Test reactions with alkyl halides (e.g., methyl iodide) in basic media to form thioethers, monitored via TLC.
- Oxidation : Expose to HO to form sulfonic acids; track via NMR loss of -SH signal.
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH (e.g., pH-dependent thiolate formation). Reference sulfanyl-containing analogs in for stability comparisons .
Q. What computational methods are suitable for modeling the compound’s electronic structure and predicting its interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density (e.g., benzothiazole’s aromaticity affects HOMO-LUMO gaps).
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) with fluorophenyl’s hydrophobic interactions.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, referencing thiazole derivatives in for forcefield parameters .
Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?
- Methodological Answer :
- Environmental Fate Studies :
- Hydrolysis : Test stability in buffered solutions (pH 4–9) at 25°C, analyzing degradation products via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using HPLC .
- Ecotoxicology :
- Microcosm Experiments : Evaluate effects on Daphnia magna (LC) and soil microbiota (ATP luminescence assays).
- Bioaccumulation : Measure logP values (shake-flask method) to predict lipid solubility.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, catalyst batch).
- Meta-Analysis : Compare datasets from multiple sources (e.g., X-ray vs. NMR dihedral angles) using statistical tools like PCA.
- Error Sources : Identify humidity effects on sulfanyl group stability (reference ’s -20°C storage recommendations) .
Experimental Design Considerations
Q. What statistical frameworks are recommended for optimizing reaction parameters in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can optimize NaH concentration, reaction time, and solvent (THF vs. DMF) .
- Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
